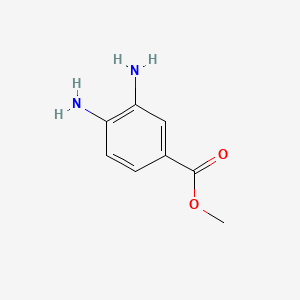

Methyl 3,4-diaminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPLHGOSNCJOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190137 | |

| Record name | 3,5-Diamino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36692-49-6 | |

| Record name | 3,5-Diamino-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in organic synthesis and drug discovery. The document details established synthetic methodologies, purification protocols, and in-depth characterization data.

Introduction

Methyl 3,4-diaminobenzoate is a valuable building block in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications. Its vicinal diamine functionality allows for the construction of quinoxalines, benzimidazoles, and other fused ring systems. This guide outlines two primary synthetic routes to this compound, starting from readily available precursors.

Synthetic Routes and Mechanisms

Two principal methods for the synthesis of this compound are detailed below:

Route 1: Fischer Esterification of 3,4-Diaminobenzoic Acid

This is a direct and efficient one-step method involving the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol (B129727).

Reaction Scheme:

Mechanism: Fischer-Speier Esterification

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[1][2][3][4][5][6] The mechanism proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄ or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Due to the presence of basic amino groups on the starting material, a stoichiometric amount of acid is often required as it will be consumed to form the ammonium (B1175870) salt.[7]

Route 2: Nitration of Methyl 3-aminobenzoate (B8586502) followed by Reduction

This two-step sequence involves the nitration of a suitable precursor followed by the reduction of the nitro group. A common starting material is methyl 3-aminobenzoate.

Step 1: Nitration of Methyl 3-aminobenzoate

Reaction Scheme:

Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[8]

-

Formation of the Nitronium Ion: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

The amino group (-NH₂) is an activating, ortho-, para-director, while the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-director. In this case, the directing effects are complex, but nitration can be controlled to favor the desired isomer.

Step 2: Reduction of Methyl 3-amino-4-nitrobenzoate

Reaction Scheme:

Mechanism of Nitro Group Reduction:

The reduction of an aromatic nitro group to an amine can be achieved using various reducing agents. Two common methods are catalytic hydrogenation and reduction with metals in acidic media.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a widely used and clean method.[9] The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine.[10][11] This method is often highly efficient but can be sensitive to catalyst poisoning and may reduce other functional groups.[12]

-

Reduction with Metals in Acid (e.g., Sn/HCl or SnCl₂/HCl): This is a classic method for nitro group reduction.[13][14] The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The reaction proceeds through nitroso and hydroxylamine intermediates.[13] The acidic medium is necessary to protonate the intermediates and the final amine.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

Materials:

-

3,4-Diaminobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Thionyl Chloride:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).[10]

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes.[10]

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[10]

-

Remove the solvent by evaporation under reduced pressure.[10]

-

Partition the residue between water and ethyl acetate.[10]

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a brown solid.[10]

Procedure using Sulfuric Acid:

-

In a 100 mL single-mouth flask, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) and 50 mL of methanol.[10]

-

Stir to dissolve and then carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).[10]

-

Heat the mixture at 90 °C with stirring for 12 hours.[10]

-

After the reaction is complete, distill off the methanol under reduced pressure.[10]

-

Pour the residue into ice water.[10]

-

Collect the precipitate by suction filtration and dry to obtain this compound.[10]

Protocol 2: Synthesis via Nitration and Reduction

This protocol is a representative example and may require optimization.

Step 1: Nitration of Methyl 3-aminobenzoate

Materials:

-

Methyl 3-aminobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, dissolve methyl 3-aminobenzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl 3-aminobenzoate, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude methyl 3-amino-4-nitrobenzoate.

Step 2: Reduction of Methyl 3-amino-4-nitrobenzoate

Materials:

-

Methyl 3-amino-4-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure using SnCl₂:

-

Dissolve methyl 3-amino-4-nitrobenzoate in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for a specified time.

-

Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and evaporate the solvent to obtain this compound.

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Suitable solvents for recrystallization include ethanol/water mixtures.

-

Column Chromatography: Silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent can be employed for high purity samples.[15]

Explanation of Workup Procedures:

-

Aqueous Washes: The washing steps in the workup are crucial for removing impurities.

-

Saturated NaHCO₃ wash: Neutralizes any remaining acid catalyst.

-

Brine (saturated NaCl) wash: Helps to break up emulsions and removes some water from the organic layer.

-

Water wash: Removes water-soluble impurities.

-

-

Drying: Anhydrous salts like MgSO₄ or Na₂SO₄ are used to remove residual water from the organic solvent before its evaporation.

Potential Side Reactions and Byproducts

Fischer Esterification:

-

Incomplete reaction: Due to the equilibrium nature of the reaction, some starting material may remain. Using an excess of methanol or removing water can drive the reaction to completion.

-

Oxidation of amines: The amino groups are susceptible to oxidation, especially if the reaction is heated for prolonged periods in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.

Nitration and Reduction:

-

Formation of regioisomers: During nitration, other isomers (ortho and para to the amino group) may be formed.[16] Careful control of reaction temperature can improve regioselectivity.

-

Dinitration: If the reaction conditions are too harsh (high temperature or excess nitrating agent), dinitration products can be formed.

-

Incomplete reduction: The reduction of the nitro group may stop at the nitroso or hydroxylamine stage if the reducing agent is not sufficient or the reaction time is too short.

-

Side reactions during reduction: Depending on the reducing agent, other functional groups like the ester could potentially be reduced, although this is less common with catalytic hydrogenation or Sn/HCl.

Characterization Data

| Property | Value |

| Appearance | White to light brown or light yellow powder or crystals.[16] |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [12] |

| Melting Point | 105-110 °C[12] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.49 (d, J = 7.01 Hz, 1H, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, J = 7.01 Hz, 1H, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂).[10] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[10] |

| LCMS (m/z) | Calculated for (M+Na)⁺: 189.06, Measured: 189.00.[10] |

| FT-IR (cm⁻¹) | A representative FT-IR spectrum would show characteristic peaks for: N-H stretching of the primary amines (two bands in the region of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching of the ester (around 1250-1300 cm⁻¹), and aromatic C-H and C=C stretching.[17] A detailed analysis would show peaks around 3400-3200 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (aromatic C=C stretch), and ~1280 cm⁻¹ (C-O stretch). |

Safety and Handling

-

This compound: Acutely toxic if swallowed.[9][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Cause severe burns. Handle with appropriate PPE. Always add acid to water, not the other way around.

-

Solvents (Methanol, Ethyl Acetate): Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][11][12][13]

Visualized Workflows

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Caption: Two-step synthesis of this compound via nitration and subsequent reduction.

References

- 1. Workup [chem.rochester.edu]

- 2. mt.com [mt.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 16. brainly.com [brainly.com]

- 17. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of Methyl 3,4-diaminobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in various synthetic applications, including pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Methyl 3,4-diaminobenzoate.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.49 | Doublet (d) | 1H | 7.01 | Ar-H |

| 7.47 | Singlet (s) | 1H | - | Ar-H |

| 6.68 | Doublet (d) | 1H | 7.01 | Ar-H |

| 3.87 | Singlet (s) | 3H | - | -COOCH₃ |

| 3.80 | Broad Singlet (br s) | 2H | - | -NH₂ |

| 3.35 | Broad Singlet (br s) | 2H | - | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.56 | C=O (Ester) |

| 140.89 | Ar-C |

| 138.16 | Ar-C |

| 120.87 | Ar-C |

| 118.23 | Ar-C |

| 118.16 | Ar-C |

| 52.11 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]

IR Data

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 | N-H Stretch (primary amine) |

| 3100-3000 | Aromatic C-H Stretch |

| 2960, 2870 | Aliphatic C-H Stretch (-OCH₃) |

| 1730-1715 | C=O Stretch (Ester) |

| 1600-1585, 1500-1400 | Aromatic C=C Bending |

| 1300-1000 | C-O Stretch (Ester) |

Note: Specific peak values can be obtained from the referenced spectrum.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method |

| 189.00 | [M+Na]⁺ | LCMS |

Calculated value for [M+Na]⁺: 189.06[1][2]

Experimental Protocols

Synthesis and Purification of this compound

This compound can be synthesized from 3,4-diaminobenzoic acid. In a typical procedure, thionyl chloride is slowly added to a solution of 3,4-diaminobenzoic acid in methanol. The reaction mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a purification process involving partitioning between water and ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate. Finally, the solvent is evaporated to yield the product.[1][2]

NMR Spectroscopy

A sample of purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A standard 5 mm NMR tube is used for the analysis.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on a 125 MHz spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is obtained using a Bruker Tensor 27 FT-IR instrument. A small amount of the solid sample is placed on the sample holder for analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the LC-MS system. The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the ions is determined. The data presented here shows the sodium adduct of the molecule ([M+Na]⁺).[1][2] For Electron Ionization Mass Spectrometry (EI-MS), a volatile sample is introduced into the ion source where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the acquisition and analysis of spectroscopic data for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Methyl 3,4-diaminobenzoate (CAS No. 36692-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diaminobenzoate (B8644857), with the CAS number 36692-49-6, is a valuable aromatic amine and ester derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and its significant role as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents. While direct biological activity of Methyl 3,4-diaminobenzoate is not extensively documented, its utility as a key intermediate in the synthesis of pharmacologically active molecules is well-established.[1] This guide will delve into its characteristics and applications, offering a valuable resource for professionals in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a stable solid compound under standard conditions.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 36692-49-6 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Melting Point | 105-110 °C | |

| Appearance | White to light brown to light yellow powder or crystals | [1] |

| Solubility | Soluble in Methanol (B129727) | |

| Boiling Point (Predicted) | 376.9±22.0 °C | |

| Density (Predicted) | 1.260±0.06 g/cm³ | |

| pKa (Predicted) | 3.02±0.10 |

Spectroscopic Data:

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following data has been reported:

-

¹H NMR (CDCl₃, 500 MHz) δ: 7.49 (d, 1H, J = 7.01 Hz, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, 1H, J = 7.01 Hz, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂).[1]

-

¹³C NMR (CDCl₃, 125 MHz) δ: 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[1]

-

LCMS m/z calculated value (MNa)⁺: 189.06, measured value 189.00.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,4-diaminobenzoic acid. Two common experimental protocols are detailed below.

Method 1: Sulfuric Acid Catalyzed Esterification

This method utilizes concentrated sulfuric acid as a catalyst for the esterification of 3,4-diaminobenzoic acid with methanol.

Experimental Protocol:

-

To a 100 ml single-necked flask, add 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.

-

Stir the mixture to dissolve the solid.

-

Carefully add 19.6 g (0.2 mol) of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Pour the residue into ice water, which will cause the product to precipitate.

-

Collect the solid product by suction filtration and dry to obtain this compound.[4]

Caption: Synthesis of this compound via Sulfuric Acid Catalysis.

Method 2: Thionyl Chloride Mediated Esterification

This alternative method employs thionyl chloride for the esterification process, which proceeds under milder conditions.

Experimental Protocol:

-

Dissolve 1.00 g (6.58 mmol) of 3,4-diaminobenzoic acid in 15.0 mL of methanol.

-

Slowly add 0.72 mL (9.80 mmol) of thionyl chloride dropwise to the solution over a period of 10 minutes.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the residue between water and ethyl acetate (B1210297) (EtOAc).

-

Separate the organic layer, dilute it with EtOAc, and wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1][4]

Caption: Synthesis of this compound using Thionyl Chloride.

Role in Drug Development: Synthesis of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

The primary significance of this compound in drug development lies in its role as a key building block for the synthesis of more complex molecules. A notable application is in the preparation of inhibitors of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5] Inhibition of MAGL has emerged as a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[6][7]

The diamino functionality of this compound allows for the construction of heterocyclic ring systems, which are common scaffolds in MAGL inhibitors.

Illustrative Synthetic Workflow:

The general workflow for utilizing this compound in the synthesis of a MAGL inhibitor scaffold involves the condensation of the diamine with a suitable dicarbonyl compound or its equivalent to form a heterocyclic core, such as a benzimidazole. This core is then further functionalized to achieve the desired potency and selectivity for the MAGL enzyme.

Caption: General workflow for synthesizing MAGL inhibitors from this compound.

Suppliers

This compound is commercially available from a variety of chemical suppliers. Researchers and drug development professionals can source this compound from the following reputable vendors:

| Supplier | Purity/Grades Offered |

| Sigma-Aldrich | 97% |

| Thermo Scientific Chemicals | ≥97.5% (GC) |

| Santa Cruz Biotechnology | Research Grade |

| TCI America | >98.0% (GC) |

| ChemScene | ≥98% |

| Alachem | Available with COA and SDS |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use in experimental work.

Conclusion

This compound (CAS No. 36692-49-6) is a chemical intermediate with well-defined properties and established synthesis protocols. While it does not have extensively reported direct biological activities, its role as a crucial building block in the synthesis of potent and selective MAGL inhibitors highlights its importance in the field of drug discovery and development. This guide provides essential technical information to support researchers and scientists in utilizing this versatile compound for the advancement of novel therapeutic agents.

References

- 1. This compound | 36692-49-6 [chemicalbook.com]

- 2. This compound 97 36692-49-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Mechanisms of Methyl 3,4-Diaminobenzoate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diaminobenzoate (B8644857) is a highly versatile aromatic compound that serves as a fundamental building block in the synthesis of a wide array of heterocyclic structures, particularly in the realm of medicinal chemistry and materials science.[1] Its structure, featuring an ortho-phenylenediamine moiety substituted with a methyl ester group, provides two distinct nucleophilic centers. The electronic dissymmetry introduced by the electron-withdrawing methyl ester group at the C1 position significantly influences the regioselectivity of its reactions with electrophiles. This guide provides an in-depth analysis of these reaction mechanisms, supported by experimental protocols, quantitative data, and process visualizations.

The two amino groups at the C3 and C4 positions exhibit different nucleophilic characteristics. The C4-amino group (para to the ester) is generally more nucleophilic due to more favorable resonance stabilization of the intermediate cation compared to the C3-amino group (meta to the ester). This inherent regioselectivity is a key consideration in synthetic design, although it can be influenced by steric factors and specific reaction conditions. The most prominent application of this substrate is in the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[2][3]

Core Reaction Mechanisms

The reactions of methyl 3,4-diaminobenzoate are dominated by the nucleophilic character of its two amino groups. The primary site of electrophilic attack is typically the more electron-rich amino group at the C4 position.

Reaction with Carbonyl Compounds: The Phillips-Ladenburg Benzimidazole (B57391) Synthesis

The most significant reaction of this compound is its condensation with carboxylic acids or aldehydes to form the benzimidazole ring system. This transformation, known as the Phillips-Ladenburg synthesis, is a cornerstone for creating a diverse range of biologically active molecules.[2][4][5][6]

The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The more nucleophilic C4-amino group attacks the electrophilic carbonyl carbon of the carboxylic acid or aldehyde.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate. In the case of a carboxylic acid, this leads to an amide linkage after dehydration. With an aldehyde, a hemiaminal is formed which quickly dehydrates to a Schiff base.[6]

-

Intramolecular Cyclization: The C3-amino group then performs an intramolecular nucleophilic attack on the imine carbon (from an aldehyde) or the amide carbonyl carbon (from a carboxylic acid).

-

Aromatization: The resulting non-aromatic cyclic intermediate undergoes dehydration to yield the stable, aromatic benzimidazole ring. Strong acidic conditions and heat are often required to drive the final dehydration step, especially when starting from carboxylic acids.[5][6]

Figure 1. Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

Reaction with Acylating Agents

Acylation with reagents such as acid chlorides (RCOCl) or anhydrides ((RCO)₂O) provides a direct route to N-acylated derivatives. Consistent with its higher nucleophilicity, the C4-amino group is selectively acylated under controlled conditions.

The mechanism is a standard nucleophilic acyl substitution. The lone pair of the C4-nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (e.g., Cl⁻ or RCOO⁻) is then expelled to form the stable amide product. Di-acylation at both amino groups is possible under more forcing conditions or with an excess of the acylating agent. This selective acylation can be a useful strategy for installing protecting groups.[7]

Reaction with Other Electrophiles

-

Isocyanates and Isothiocyanates: These electrophiles react readily with the C4-amino group to form the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction involves the nucleophilic attack of the amine on the central carbon atom of the heterocumulene system.

-

Sulfonyl Chlorides: Reaction with sulfonyl chlorides (RSO₂Cl) yields sulfonamides, again with a strong preference for the C4-position. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocols

The following section provides a representative protocol for the synthesis of benzimidazole derivatives from this compound.

Protocol 1: Synthesis of Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

This protocol is adapted from general procedures for the catalyst-mediated condensation of an ortho-phenylenediamine with an aromatic aldehyde.

Materials and Reagents:

-

This compound (1.00 g, 6.02 mmol)

-

Anisaldehyde (p-methoxybenzaldehyde) (0.82 g, 6.02 mmol)

-

Ammonium (B1175870) chloride (NH₄Cl) (97 mg, 1.81 mmol, 30 mol%)

-

Ethanol (B145695) (20 mL)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.00 g), anisaldehyde (0.82 g), and ethanol (20 mL).

-

Add the catalytic amount of ammonium chloride (97 mg) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate:hexane eluent. The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

-

A solid precipitate will form. Stir the slurry for 15 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with two portions of cold water (2x 20 mL).

-

Purify the crude solid by recrystallization from hot ethanol to yield the pure product as a solid.

Figure 2. General experimental workflow for benzimidazole synthesis.

Data Presentation

Quantitative data is essential for evaluating the efficiency and outcome of chemical reactions. The following tables summarize typical results for the synthesis of benzimidazoles and the expected spectroscopic data for the starting material and a representative product.

Table 1: Representative Yields for Benzimidazole Synthesis This table compiles representative data for the synthesis of various methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylates from this compound and different substituted aldehydes, highlighting the versatility of the reaction.

| Entry | Aldehyde Substituent | Catalyst / Conditions | Time (h) | Yield (%) |

| 1 | 4-Methoxy | NH₄Cl / EtOH, Reflux | 2 | ~85-95 |

| 2 | 4-Nitro | LaCl₃ / Room Temp | 1 | >95 |

| 3 | 4-Chloro | NH₄Cl / EtOH, Reflux | 3 | ~80-90 |

| 4 | Unsubstituted (Phenyl) | Solvent-free / 140°C | 0.5 | ~90 |

| 5 | 3-Bromo | NH₄Cl / EtOH, Reflux | 2.5 | ~80 |

| (Data are representative values compiled from typical procedures and results found in the literature.[2][4]) |

Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data This table provides the assigned NMR data for the starting material, this compound, and the expected data for a representative product.[1][8]

| Compound | Region / Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Ar-H | 7.49 (d), 7.47 (s), 6.68 (d) | 140.9, 138.2, 120.9, 118.2, 118.1 |

| (in CDCl₃) | -NH₂ | 3.80 (br s), 3.35 (br s) | - |

| -COOCH₃ | 3.87 (s) | 166.6, 52.1 | |

| Methyl 2-phenyl-1H-benzo[d] | Ar-H (Benzimidazole) | ~8.1-7.2 (m) | ~151.5 (C2), ~143-110 (Aromatic C) |

| imidazole-6-carboxylate (Expected) | Ar-H (Phenyl) | ~8.1-7.2 (m) | ~130-128 (Aromatic C) |

| (in DMSO-d₆) | -NH | ~12.9 (br s) | - |

| -COOCH₃ | ~3.90 (s) | ~167.0, ~52.5 |

Conclusion

This compound is a cornerstone reagent whose reactivity is governed by the differential nucleophilicity of its two amino groups. The predominant reaction pathways involve selective electrophilic attack at the more reactive C4-amino position. This predictable regioselectivity makes it an ideal substrate for the streamlined synthesis of complex heterocyclic systems. The formation of the benzimidazole scaffold via condensation with carbonyl compounds remains its most powerful and widely used application in drug discovery and development. The methodologies presented herein demonstrate that efficient and high-yielding transformations can be achieved using a variety of accessible catalytic systems and reaction conditions, underscoring the robustness and versatility of this important synthetic building block.

References

- 1. This compound | 36692-49-6 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. aquila.usm.edu [aquila.usm.edu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of Methyl 3,4-diaminobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3,4-diaminobenzoate (B8644857) in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on theoretical principles, qualitative solubility information, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to assess the solubility of Methyl 3,4-diaminobenzoate in their specific applications and to generate precise quantitative data as needed.

Introduction to this compound

This compound is an aromatic amine and a benzoate (B1203000) ester with the chemical formula C₈H₁₀N₂O₂. It serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical and polymer industries. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring both polar and non-polar characteristics, suggests a varied solubility profile in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two primary amine (-NH₂) groups and the carbonyl group (C=O) of the ester in this compound can act as hydrogen bond acceptors, while the N-H bonds of the amine groups can act as hydrogen bond donors. This capacity for hydrogen bonding suggests good solubility in polar protic solvents like methanol.[1][2][3][4]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine protons.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The aromatic ring of this compound contributes some non-polar character, but the highly polar amine and ester groups are likely to dominate, leading to poor solubility in non-polar solvents.[1][2]

Qualitative Solubility Data

| Solvent Classification | Solvent | Qualitative Solubility | Source |

| Polar Protic | Methanol | Soluble | [5][6] |

| Polar Aprotic | Dimethylformamide (DMF) | Used as a reaction solvent, implying solubility. | |

| Moderately Polar | Ethyl Acetate | Used as an extraction solvent, implying some solubility. | [6][7] |

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled water bath or heating block

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring for a short period.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry solid residue.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units. A common unit is grams of solute per 100 grams of solvent.

-

Mass of the solvent: (Mass of the vial with solution) - (Mass of the vial with dry solid)

-

Mass of the dissolved solid: (Mass of the vial with dry solid) - (Mass of the empty vial)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solid / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in polar protic and polar aprotic solvents, and poor solubility in non-polar solvents. For applications requiring precise knowledge of solubility, the experimental protocol provided in this guide offers a reliable method for generating this critical data. The lack of published quantitative solubility data highlights an opportunity for further research to characterize this important chemical intermediate fully.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. kmchemistry.com [kmchemistry.com]

- 5. 36692-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 36692-49-6 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthesis and Historical Context of Methyl 3,4-diaminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-diaminobenzoate (B8644857) is a pivotal intermediate in organic synthesis, particularly in the preparation of benzimidazoles and other heterocyclic systems of medicinal importance. This technical guide provides a comprehensive overview of its synthesis, with a focus on prevalent laboratory-scale methods. While the precise historical details of its initial discovery are not prominently documented in readily available literature, its synthetic roots are likely intertwined with the late 19th-century exploration of aromatic amines and their derivatives. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes key synthetic and potential pharmacological pathways to offer a thorough resource for researchers in drug discovery and development.

Historical Perspective and Discovery

The exact date and discoverer of Methyl 3,4-diaminobenzoate are not clearly cited in seminal historical texts. However, the intellectual groundwork for its synthesis was laid in the latter half of the 19th century. The first synthesis of benzimidazole, a key application of this compound, was reported by Hoebrecker in 1872. This indicates that ortho-phenylenediamines and their simple derivatives were subjects of investigation during this period. It is plausible that this compound was first prepared as an intermediate in the broader study of di-substituted benzene (B151609) derivatives and their utility in forming heterocyclic structures. The development of esterification techniques for aminobenzoic acids provided a straightforward route to this molecule.

Synthetic Methodologies

The contemporary synthesis of this compound predominantly starts from 3,4-diaminobenzoic acid. Two highly effective methods involve the use of thionyl chloride and concentrated sulfuric acid as catalysts for the esterification with methanol (B129727).

Thionyl Chloride Mediated Esterification

This method is favored for its mild reaction conditions and high yield. Thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which protonates the carboxylic acid, facilitating nucleophilic attack by methanol.

Sulfuric Acid Catalyzed Esterification

A classic Fischer-Speier esterification, this method employs concentrated sulfuric acid as the catalyst and requires heating. It is a robust and high-yielding alternative to the thionyl chloride method.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods.

| Parameter | Thionyl Chloride Method | Sulfuric Acid Method |

| Starting Material | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid |

| Reagents | Thionyl Chloride, Methanol | Conc. Sulfuric Acid, Methanol |

| Reaction Time | 4 hours | 12 hours |

| Temperature | Room Temperature | 90°C |

| Yield | 95.0%[1][2] | 98.1%[2] |

| Product Purity | High (after workup) | High (after workup) |

Table 1: Comparison of Synthesis Methods

| Spectroscopic Data | Thionyl Chloride Method Product |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.49 (d, 1H), 7.47 (s, 1H), 6.68 (d, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H)[1][2] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11[1][2] |

| LCMS (m/z) | Calculated (M+Na)⁺: 189.06, Measured: 189.00[1][2] |

Table 2: Spectroscopic Characterization Data

Experimental Protocols

Thionyl Chloride Mediated Synthesis of this compound[1][2]

-

Reaction Setup: To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Solvent Removal: Remove the solvent by evaporation under reduced pressure.

-

Workup: Partition the residue between water and ethyl acetate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.

-

Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a brown solid.

Sulfuric Acid Catalyzed Synthesis of this compound[2]

-

Reaction Setup: In a 100 mL single-mouth flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in 50 mL of methanol with stirring.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution.

-

Reaction: Heat the mixture at 90°C with stirring for 12 hours.

-

Solvent Removal: After the reaction is complete, distill off the methanol under reduced pressure.

-

Isolation: Pour the residue into ice water to precipitate the product. Collect the solid by suction filtration and dry to obtain this compound.

Applications in Drug Development and Potential Signaling Pathways

This compound serves as a crucial building block for synthesizing various heterocyclic compounds with potential therapeutic applications. Derivatives of the closely related 3,4-diaminobenzoic acid have been explored as inhibitors of enzymes involved in key signaling pathways, such as M1 aminopeptidases and Epidermal Growth Factor Receptor (EGFR).

M1 Aminopeptidase (B13392206) Inhibition

Derivatives of 3,4-diaminobenzoic acid have shown inhibitory activity against the M1 aminopeptidase family, which includes ERAP1, ERAP2, and IRAP. These enzymes play a role in the immune response. A hypothetical inhibitor derived from this compound could potentially modulate these pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. Benzoate ester derivatives have been investigated as EGFR inhibitors. A therapeutic agent synthesized from this compound could potentially target this pathway.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. While its specific historical origins are not prominently documented, its synthesis is straightforward using well-established esterification protocols. The availability of reliable synthetic methods, coupled with its utility as a precursor to medicinally relevant scaffolds, ensures its continued importance in the field of drug discovery and development. The potential for its derivatives to interact with critical signaling pathways like those of M1 aminopeptidases and EGFR highlights the promising future for this compound in the generation of novel therapeutic agents.

References

Quantum Chemical Calculations for Methyl 3,4-diaminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-diaminobenzoate (B8644857) (MDAB) is a significant organic intermediate utilized in the synthesis of various pharmaceuticals and polymers. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in materials science and drug design. This technical guide outlines the application of quantum chemical calculations to elucidate the characteristics of MDAB. By employing Density Functional Theory (DFT), we can predict its geometric parameters, vibrational frequencies, and electronic properties. This document provides a framework for a computational study of MDAB, detailing theoretical methodologies and the potential for correlation with experimental data.

Introduction

Methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂) is a derivative of benzoic acid containing two amino groups and a methyl ester functionality.[1][2] Its structure lends itself to a variety of chemical reactions, making it a versatile building block in organic synthesis.[3] Quantum chemical calculations offer a powerful, non-experimental method to investigate the molecular properties of such compounds at the atomic level. These computational approaches are instrumental in predicting molecular geometry, vibrational spectra (IR and Raman), electronic structure (HOMO-LUMO analysis), and other key chemical descriptors.[4] This guide presents a theoretical framework for the quantum chemical analysis of MDAB.

Molecular Structure and Properties

The foundational information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 36692-49-6 | |

| Physical Form | White to light brown powder or crystals | [3] |

| Melting Point | 105-110 °C | [1] |

| SMILES | COC(=O)c1ccc(N)c(N)c1 | |

| InChI Key | IOPLHGOSNCJOOO-UHFFFAOYSA-N |

Theoretical and Experimental Protocols

A combined experimental and computational approach provides the most robust understanding of a molecule's properties. The theoretical calculations can be validated against experimental data.

Experimental Protocols (Hypothetical)

For a comprehensive analysis, the following experimental data would be acquired.

-

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra of MDAB would be recorded. This provides information on the vibrational modes of the molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained, typically in a solvent like DMSO or CDCl₃.[3] This data reveals the chemical environment of the hydrogen and carbon atoms.

Computational Protocol

Quantum chemical calculations would be performed using a program package like Gaussian.[6] The typical workflow for such a study is outlined below.

Caption: Workflow for Quantum Chemical Analysis of MDAB.

Methodology Details:

-

Software: Gaussian 09 or a later version is a standard choice for such calculations.[7]

-

Method: Density Functional Theory (DFT) is a common and effective method. Functionals like B3LYP or PBEPBE are frequently used.[6][8]

-

Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost for molecules of this size.[5]

-

Geometry Optimization: The initial structure of MDAB is optimized to find the lowest energy conformation.

-

Frequency Calculations: These are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding constants, which are then converted to chemical shifts.[7]

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity.

Predicted vs. Experimental Data

The synergy between calculated and experimental data is crucial for validating the computational model.

Geometric Parameters

The optimized geometry from the DFT calculations provides bond lengths and angles. These can be compared to experimental data if available from X-ray crystallography.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

| C-N Bond Lengths (Å) | Predicted Value | To be determined |

| C=O Bond Length (Å) | Predicted Value | To be determined |

| C-O Bond Length (Å) | Predicted Value | To be determined |

| N-H Bond Lengths (Å) | Predicted Value | To be determined |

| C-N-H Bond Angles (°) | Predicted Value | To be determined |

| Dihedral Angles (°) | Predicted Value | To be determined |

Vibrational Analysis

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. A comparison with experimental FT-IR and FT-Raman data allows for the assignment of specific vibrational modes.[5]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretch | Predicted Value | Expected ~3300-3500 | Expected ~3300-3500 |

| C-H Stretch (Aromatic) | Predicted Value | Expected ~3000-3100 | Expected ~3000-3100 |

| C-H Stretch (Methyl) | Predicted Value | Expected ~2850-2960 | Expected ~2850-2960 |

| C=O Stretch (Ester) | Predicted Value | Expected ~1700-1725 | Expected ~1700-1725 |

| N-H Bend | Predicted Value | Expected ~1590-1650 | Expected ~1590-1650 |

| C=C Stretch (Aromatic) | Predicted Value | Expected ~1450-1600 | Expected ~1450-1600 |

NMR Analysis

Calculated NMR chemical shifts can be correlated with experimental data to confirm structural assignments.[3][9]

| Atom | Experimental ¹³C Shift (ppm)[9] | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm)[9] | Calculated ¹H Shift (ppm) |

| C (C=O) | 166.56 | Predicted Value | - | - |

| C (Aromatic) | 140.89 | Predicted Value | 7.49 (d) | Predicted Value |

| C (Aromatic) | 138.16 | Predicted Value | 7.47 (s) | Predicted Value |

| C (Aromatic) | 120.87 | Predicted Value | 6.68 (d) | Predicted Value |

| C (Aromatic) | 118.23 | Predicted Value | - | - |

| C (Aromatic) | 118.16 | Predicted Value | - | - |

| C (Methyl) | 52.11 | Predicted Value | 3.87 (s) | Predicted Value |

| H (Amino) | - | - | 3.80 (br s) | Predicted Value |

| H (Amino) | - | - | 3.35 (br s) | Predicted Value |

Electronic Properties and Chemical Reactivity

The electronic characteristics of MDAB dictate its reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[10]

| Parameter | Calculated Value (eV) |

| HOMO Energy | Predicted Value |

| LUMO Energy | Predicted Value |

| HOMO-LUMO Energy Gap | Predicted Value |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.

Caption: Interpretation of a Molecular Electrostatic Potential Map.

For MDAB, the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups are expected to be regions of high electron density (red), while the hydrogen atoms of the amino groups would be regions of lower electron density (blue).

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, spectroscopic properties, and chemical reactivity of this compound. By combining DFT calculations with experimental data, a detailed and validated model of MDAB can be developed. This in-depth knowledge is invaluable for its application in the rational design of novel materials and pharmaceutical agents. The protocols and analyses presented in this guide offer a clear path for researchers to conduct a comprehensive computational study of this important molecule.

References

- 1. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 36692-49-6 [chemicalbook.com]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epstem.net [epstem.net]

- 8. ias.ac.in [ias.ac.in]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methyl 3,4-Diaminobenzoate: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-diaminobenzoate (B8644857) is a versatile aromatic compound that serves as a crucial building block in various fields of chemical research and development. Its unique structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a methyl ester, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds and polymers. This technical guide provides an in-depth overview of the potential applications of Methyl 3,4-diaminobenzoate, with a focus on its role in the synthesis of high-performance polybenzimidazoles (PBIs) and pharmacologically significant benzimidazole (B57391) derivatives. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in laboratory settings.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light brown crystalline powder.[1] Its key physicochemical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36692-49-6 | |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | |

| Melting Point | 105-110 °C | [3] |

| Appearance | White to light brown to light yellow powder or crystals | [1] |

| Assay | ≥97% | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.49 (d, 1H, J = 7.01 Hz, Ar-H), 7.47 (s, 1H, Ar-H), 6.68 (d, 1H, J = 7.01 Hz, Ar-H), 3.87 (s, 3H, -COOCH₃), 3.80 (br s, 2H, -NH₂), 3.35 (br s, 2H, -NH₂) | [1][2] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11 | [1][2] |

| LCMS m/z | Calculated value (MNa)⁺ 189.06, measured value 189.00 | [1][2] |

| FTIR | Available | [4] |

| Mass Spectrum | Available | [5] |

Synthesis of this compound

This compound is typically synthesized via the esterification of 3,4-diaminobenzoic acid. Two common methods are presented below.

Synthesis using Thionyl Chloride

This method involves the reaction of 3,4-diaminobenzoic acid with methanol (B129727) in the presence of thionyl chloride.

Experimental Protocol:

-

Dissolve 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).[1]

-

Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over a period of 10 minutes.[1][2]

-

Stir the reaction mixture at room temperature for 4 hours.[1][2]

-

Remove the solvent by evaporation under reduced pressure.[1][2]

-

Partition the residue between water and ethyl acetate (B1210297) (EtOAc).[1][2]

-

Separate the organic layer, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.[1][2]

-

Dry the organic layer with anhydrous magnesium sulfate.[1][2]

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound.[1][2]

Yield: 95.0% (brown solid).[1][2]

Synthesis using Concentrated Sulfuric Acid

This method utilizes concentrated sulfuric acid as a catalyst for the esterification.

Experimental Protocol:

-

In a 100 ml single-mouth flask, add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) to 50 mL of methanol and stir to dissolve.[2]

-

Add concentrated sulfuric acid (19.6 g, 0.2 mol) to the mixture.[2]

-

Stir the reaction mixture at 90 °C for 12 hours.[2]

-

After the reaction is complete, distill off the methanol under reduced pressure.[2]

-

Pour the residue into ice water.[2]

-

Collect the precipitate by suction filtration and dry to obtain this compound.[2]

Yield: 98.1%.[2]

Figure 1: General synthesis of this compound.

Applications in Polymer Chemistry: Synthesis of Polybenzimidazoles (PBIs)

This compound, or its parent acid, is a key monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability.[6][7]

Poly(2,5-benzimidazole) (ABPBI) Synthesis

ABPBI, the simplest PBI, can be synthesized from 3,4-diaminobenzoic acid. While the direct use of this compound is less common in literature for this specific polymerization, the underlying chemistry of forming the benzimidazole ring is the same. The process generally involves a polycondensation reaction at high temperatures.

Experimental Protocol (from 3,4-Diaminobenzoic Acid):

-

Add 3,4-diaminobenzoic acid (1.521 g, 10 mmol) to a three-necked flask equipped with a magnetic stirrer under a nitrogen flow.[6]

-

Add 20 mL of phosphorus pentoxide/methanesulfonic acid to the flask at 25 °C.[6]

-

Once the monomer has completely dissolved, increase the temperature to 150 °C to initiate polymerization.[6]

Figure 2: Workflow for Polybenzimidazole (PBI) synthesis.

Applications in Medicinal Chemistry: Synthesis of Benzimidazole Derivatives

The ortho-diamino functionality of this compound makes it an excellent precursor for the synthesis of benzimidazole derivatives. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The general synthesis involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives.

General Synthesis of 2-Substituted Benzimidazoles

The reaction of this compound with an aldehyde will lead to the formation of a 2-substituted benzimidazole with a methyl ester group at the 5- (or 6-) position.

Experimental Protocol (General):

-

Dissolve this compound and a desired aldehyde in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of an acid (e.g., NH₄Cl or a Lewis acid) to the mixture.[8]

-

Heat the reaction mixture, typically at reflux, for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[8]

-

Filter the solid, wash with water, and purify by recrystallization.[8]

Figure 3: Synthesis of benzimidazole derivatives.

Potential Signaling Pathway Involvement

Benzimidazole derivatives are known to interact with various biological targets. For instance, certain derivatives have shown activity as DNA minor groove binding agents, which can interfere with DNA replication and transcription, leading to antitumor effects.[8] Others may act as inhibitors of specific enzymes or receptor antagonists. The diagram below illustrates a conceptual relationship where a synthesized benzimidazole derivative could potentially inhibit a signaling pathway involved in cell proliferation.

Figure 4: Conceptual inhibition of a signaling pathway.

Other Potential Research Applications

While the primary applications of this compound are in polymer and medicinal chemistry, its structural motifs suggest potential in other areas:

-

Ligand for Metal Complexes: The ortho-diamine functionality can act as a bidentate ligand, chelating to various metal ions. These metal complexes could be explored for their catalytic, magnetic, or biological properties.[10][11]

-

Corrosion Inhibitors: Aminobenzoic acid derivatives have been investigated as corrosion inhibitors. The amine groups can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.[12][13][14]

-

Organic Electronics: The aromatic and electron-donating nature of the diamino-substituted benzene ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in diverse areas of scientific research. Its utility as a monomer for high-performance polymers and as a scaffold for biologically active benzimidazoles is well-established. This guide provides a foundational understanding of its properties, synthesis, and key applications, aiming to empower researchers, scientists, and drug development professionals to explore its full potential in their respective fields.

References

- 1. This compound | 36692-49-6 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(36692-49-6) 1H NMR [m.chemicalbook.com]

- 6. Autohomogenization of Polybenzimidazole Composites with Enhanced Mechanical Performance by Air Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polybenzimidazole - Wikipedia [en.wikipedia.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. Emerging Corrosion Inhibitors for Interfacial Coating | MDPI [mdpi.com]

- 13. centriumenergy.com [centriumenergy.com]

- 14. innospec.com [innospec.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 3,4-diaminobenzoate (B8644857), a key intermediate in the preparation of various pharmaceuticals and functional materials. Two robust methods proceeding from 3,4-diaminobenzoic acid are presented: Fischer esterification using sulfuric acid and an alternative method employing thionyl chloride.

Method 1: Fischer Esterification with Sulfuric Acid

This protocol outlines the synthesis of Methyl 3,4-diaminobenzoate via the acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol (B129727) and sulfuric acid.

Experimental Protocol

-

Reaction Setup: In a 100 mL single-necked flask, combine 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid and 50 mL of methanol.

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add 19.6 g (0.2 mol) of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol by distillation under reduced pressure.

-

Pour the resulting residue into ice water to precipitate the product.

-

Purification: Collect the solid product by suction filtration.[1]

-

Wash the solid with cold water and dry to obtain this compound.

Method 2: Esterification using Thionyl Chloride

This method describes the synthesis of this compound using thionyl chloride in methanol. This procedure is notable for its mild reaction conditions and high yield.

Experimental Protocol

-

Reaction Setup: To a solution of 1.00 g (6.58 mmol) of 3,4-diaminobenzoic acid in 15.0 mL of methanol, slowly add 0.72 mL (9.80 mmol) of thionyl chloride dropwise over a period of 10 minutes.[1][2]

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up:

-

Purification:

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods.

| Parameter | Method 1: Sulfuric Acid | Method 2: Thionyl Chloride |

| Starting Material | 3,4-diaminobenzoic acid | 3,4-diaminobenzoic acid |

| Reagents | Methanol, Sulfuric Acid | Methanol, Thionyl Chloride |

| Scale (Starting Material) | 3.04 g (0.02 mol) | 1.00 g (6.58 mmol) |

| Reaction Temperature | 90°C | Room Temperature |

| Reaction Time | 12 hours | 4 hours |

| Product Yield | 98.1% (3.26 g)[1] | 95.0% (993 mg)[1][2] |

| Product Appearance | Not specified | Brown solid[1][2] |

Characterization Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 7.01 Hz, 1H), 7.47 (s, 1H), 6.68 (d, J = 7.01 Hz, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H).[1][2]

-

¹³C NMR (125 MHz, CDCl₃): δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.[1][2]

-

LCMS (m/z): Calculated for (M+Na)⁺ 189.06, Found 189.00.[1][2]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Versatile Role of Methyl 3,4-diaminobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diaminobenzoate (B8644857) is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its aromatic core, substituted with two adjacent amino groups and a methyl ester, provides a reactive scaffold for constructing complex molecules with significant biological activity. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of important derivatives, and insights into the signaling pathways targeted by these molecules.

Key Applications in Medicinal Chemistry

Methyl 3,4-diaminobenzoate serves as a crucial starting material for the synthesis of several classes of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

1. Benzimidazole (B57391) Scaffolds for Kinase Inhibitors: